molecular formula C10H14N2 B1667377 Anabasine CAS No. 494-52-0

Anabasine

Cat. No.: B1667377
CAS No.: 494-52-0
M. Wt: 162.23 g/mol
InChI Key: MTXSIJUGVMTTMU-JTQLQIEISA-N
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Description

Anabasine: is a naturally occurring alkaloid found in various plants, most notably in the tobacco plant It is a stereoisomer of this compound, which is a pyridine alkaloid

Scientific Research Applications

Chemistry: Anabasine is used as a chiral building block in organic synthesis. Its unique structure allows for the creation of various complex molecules.

Biology: In biological research, this compound is studied for its effects on nicotinic acetylcholine receptors. It serves as a tool to understand receptor function and signaling pathways.

Medicine: The compound has potential therapeutic applications due to its interaction with nicotinic receptors. It is being investigated for its potential use in treating neurological disorders and as an analgesic.

Industry: In agriculture, this compound is explored as a natural pesticide due to its toxic effects on insects. It offers an eco-friendly alternative to synthetic pesticides.

Mechanism of Action

Target of Action

Anabasine, also known as (-)-Anabasine, is a nicotinic acetylcholine receptor (nAChR) agonist . It primarily targets the neuronal acetylcholine receptor protein alpha-7 subunit . This receptor is predominantly found in the brain and skeletal muscle receptors . The alpha-7 subunit plays a crucial role in the transmission of nerve signals, thereby influencing various physiological processes.

Mode of Action

This compound interacts with its targets by binding to most nicotinic acetylcholine receptors in both the peripheral nervous system and central nervous system . It has a higher binding affinity for receptors in the brain with an alpha-7 subunit, as well as skeletal muscle receptors . This binding causes the depolarization of neurons, leading to the release of both dopamine and norepinephrine .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the biosynthesis of nicotine and other pyridine alkaloids . The steps involved in pyrrolidine and pyridine formation are particularly relevant . This specialized pathway is thought to have evolved through repeated duplication of primary pathways, followed by the recruitment of the metabolic genes into a regulon .

Pharmacokinetics

A sensitive method for analysis of this compound and five major nicotine metabolites in human urine has been developed . This method can be used to determine nicotine metabolism profiles of smokers, people during nicotine replacement therapy, and passively exposed non-smokers .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. At high doses, it produces a depolarizing block of nerve transmission, which can cause symptoms similar to those of nicotine poisoning and, ultimately, death by asystole .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the medicinal effects and toxicity of this compound may be context-dependent . Factors such as host genotype and environmental variables can modulate the effect of this compound on infection . Future research should identify the specific environmental and genotypic factors that determine whether nectar phytochemicals have medicinal or deleterious effects on pollinators .

Biochemical Analysis

Biochemical Properties

Anabasine interacts with nicotinic acetylcholine receptors, acting as an agonist . This interaction plays a significant role in the biochemical reactions associated with this compound.

Cellular Effects

In high doses, this compound produces a depolarizing block of nerve transmission, which can cause symptoms similar to those of nicotine poisoning and, ultimately, death by asystole . This indicates that this compound has a profound effect on cellular processes, particularly in nerve cells.

Molecular Mechanism

This compound exerts its effects at the molecular level through its action as a nicotinic acetylcholine receptor agonist . This involves binding interactions with these receptors, leading to a depolarizing block of nerve transmission .

Dosage Effects in Animal Models

In larger amounts, this compound is thought to be teratogenic in swine . This suggests that the effects of this compound can vary with different dosages in animal models, with potential toxic or adverse effects at high doses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anabasine typically involves the reduction of this compound. One common method includes the catalytic hydrogenation of this compound using palladium on carbon as a catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve the desired stereoisomer.

Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from plant sources, followed by purification processes. The extraction is usually done using organic solvents, and the purification involves techniques such as chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions: Anabasine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: The compound can be reduced to form dihydrothis compound.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride are employed.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: Dihydrothis compound.

    Substitution: Various N-substituted this compound derivatives.

Comparison with Similar Compounds

    Nicotine: Another alkaloid found in tobacco, which also interacts with nicotinic acetylcholine receptors.

    Anabasine: The non-stereoisomeric form of this compound.

    Cytisine: A plant alkaloid with similar receptor interactions.

Uniqueness: this compound is unique due to its specific stereochemistry, which influences its binding affinity and activity at nicotinic receptors. This makes it a valuable compound for studying receptor-ligand interactions and developing receptor-specific drugs.

Properties

IUPAC Name

3-[(2S)-piperidin-2-yl]pyridine
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InChI

InChI=1S/C10H14N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h3-4,6,8,10,12H,1-2,5,7H2/t10-/m0/s1
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InChI Key

MTXSIJUGVMTTMU-JTQLQIEISA-N
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Canonical SMILES

C1CCNC(C1)C2=CN=CC=C2
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Isomeric SMILES

C1CCN[C@@H](C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H14N2
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DSSTOX Substance ID

DTXSID9041607
Record name Anabasine
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Molecular Weight

162.23 g/mol
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Physical Description

Colorless liquid; Darkens on exposure to air; [Hawley] Yellow liquid; [MSDSonline]
Record name Anabasine
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Boiling Point

270-272 °C
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Solubility

Soluble in most organic solvents, Soluble in alcohol and ether, Miscible in water @ 25 °C
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Density

1.0455 @ 20 °C/4 °C
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Vapor Pressure

0.00301 [mmHg]
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Mechanism of Action

...ANABASINE AFFECT/S/ THE GANGLION OF THE INSECT CENTRAL NERVOUS SYSTEM, FACILITATING TRANS-SYNAPTIC CONDUCTION AT LOW CONCENTRATIONS AND BLOCKING CONDUCTION AT HIGHER LEVELS., ANABASINE EXERTED NEUROMUSCULAR BLOCKING EFFECT ON ISOLATED RAT PHRENIC NERVE-DIAPHRAGM WHICH COULD BE PARTIALLY ANTAGONIZED BY NEOSTIGMINE. IT IS A DEPOLARIZING MUSCLE RELAXANT WITH SOME CHARACTERISTICS OF COMPETITIVE MUSCLE RELAXANTS.
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Color/Form

Colorless liquid, darkens on exposure to air

CAS No.

494-52-0
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Melting Point

FP: 9 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular target of (-)-anabasine?

A1: (-)-Anabasine acts as a nicotinic acetylcholine receptor (nAChR) agonist. [, , , , ] It binds to these receptors, mimicking the action of the neurotransmitter acetylcholine.

Q2: How does (-)-anabasine's interaction with nAChRs lead to its observed effects?

A2: Binding of (-)-anabasine to nAChRs triggers a conformational change in the receptor, leading to the opening of an ion channel. This allows for the influx of cations, primarily sodium and calcium, resulting in depolarization of the neuron and subsequent downstream signaling events. [, ]

Q3: What are the structural features of (-)-anabasine essential for its activity?

A3: (-)-Anabasine possesses a piperidine ring linked to a pyridine ring. The presence of the piperidine ring and a minimum three-carbon side chain alpha to the piperidine nitrogen are crucial for its teratogenic activity. Unsaturation in the piperidine ring, as seen in anabaseine, enhances this activity. [, ] The stereochemistry at the chiral center also influences activity, with enantiomers exhibiting different potencies. []

Q4: What is the molecular formula and weight of (-)-anabasine?

A4: The molecular formula of (-)-anabasine is C10H14N2, and its molecular weight is 162.23 g/mol. []

Q5: Are there any spectroscopic data available for (-)-anabasine?

A5: Yes, circular dichroism studies have been used to investigate the conformation of (-)-anabasine in aqueous solution. A negative Cotton effect for the pyridine 1Lb band was observed for the neutral and monoprotonated forms of (-)-anabasine, providing insights into its preferred conformation. []

Q6: What are the potential therapeutic applications of (-)-anabasine being investigated?

A6: While (-)-anabasine itself may not have direct therapeutic applications due to its toxicological profile, its derivatives have shown potential as anticancer agents. [] Researchers are also exploring its use as a tool to study nAChR function and develop new drugs targeting these receptors.

Q7: What are the known toxicological effects of (-)-anabasine?

A7: (-)-Anabasine is a teratogen, meaning it can cause birth defects. [, ] It disrupts cholinergic neurotransmission, leading to fetal movement inhibition and skeletal deformities.

Q8: Are there any biomarkers associated with (-)-anabasine exposure?

A8: (-)-Anabasine itself, along with its metabolite anatabine, can serve as biomarkers for tobacco use, even during nicotine replacement therapy. [, ] These biomarkers can be detected and quantified in urine samples.

Q9: What is known about the metabolism of (-)-anabasine?

A9: While specific metabolic pathways are not extensively detailed in the provided research, it is known that (-)-anabasine is metabolized, at least in part, to anatabine. []

Q10: How is (-)-anabasine used in agriculture?

A10: (-)-Anabasine, due to its insecticidal properties, is being investigated as a potential component in bio-based insecticide compositions. [] These compositions aim to provide effective pest control while minimizing the environmental impact compared to synthetic insecticides.

Q11: What analytical techniques are used to detect and quantify (-)-anabasine?

A11: Several analytical methods have been employed to study (-)-anabasine, including:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used for the separation, identification, and quantification of (-)-anabasine and its related alkaloids in various matrices, including tobacco, e-cigarette liquids, and biological samples. [, , , ]
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Similar to GC-MS, LC-MS/MS offers high sensitivity and selectivity for analyzing (-)-anabasine and related compounds in complex mixtures. [, , ]
  • Circular Dichroism (CD): This spectroscopic technique provides insights into the conformation and chirality of (-)-anabasine in solution. []

Q12: How is (-)-anabasine synthesized?

A12: Several synthetic routes have been developed for (-)-anabasine, including:

  • Enantioselective synthesis from chiral lactams: This approach utilizes chiral auxiliaries to control the stereochemistry during the synthesis, yielding enantiomerically pure (-)-anabasine. [, ]
  • Organocatalytic Mannich-reductive cyclization: This method employs organocatalysts to facilitate the formation of the piperidine ring, leading to functionalized (-)-anabasine derivatives. [, ]
  • Asymmetric reduction of chiral endocyclic enenydrazides: This strategy relies on the asymmetric reduction of a chiral precursor to introduce the desired stereocenter in (-)-anabasine. []

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